molecular formula C8H10O B14425327 Oct-7-EN-3-YN-2-one CAS No. 82523-30-6

Oct-7-EN-3-YN-2-one

Cat. No.: B14425327
CAS No.: 82523-30-6
M. Wt: 122.16 g/mol
InChI Key: GNJNLPOUDJLWMI-UHFFFAOYSA-N
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Description

Oct-7-EN-3-YN-2-one is an unsaturated cyclic ketone with a conjugated enyne system. Its IUPAC name denotes an eight-carbon chain (oct-) with a ketone at position 2 (2-one), a triple bond (yne) between carbons 3 and 4, and a double bond (ene) between carbons 7 and 6. The structural formula is inferred as CH≡C-CH2-C(=O)-CH2-CH2-CH2-CH=CH2, though experimental confirmation (e.g., X-ray crystallography or NMR) is required for definitive characterization .

Properties

CAS No.

82523-30-6

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

oct-7-en-3-yn-2-one

InChI

InChI=1S/C8H10O/c1-3-4-5-6-7-8(2)9/h3H,1,4-5H2,2H3

InChI Key

GNJNLPOUDJLWMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-EN-3-YN-2-one typically involves the reaction of an enamine with an ethynyl ketone. This process is part of the Bohl

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Oct-7-EN-3-YN-2-one and are used as benchmarks for comparison:

2.1. 7-Octen-2-one (Oct-7-en-2-one)
  • Molecular Formula : C₈H₁₄O
  • Molecular Weight : 126.20 g/mol
  • Structure : Features a ketone at position 2 and a terminal double bond at position 7 (CH₂=CH-).
  • Key Properties :
    • Acts as a metabolic intermediate in biological systems .
    • Reactivity dominated by alkene addition (e.g., hydrogenation, epoxidation).
  • Applications : Used in fragrance synthesis and as a substrate in organic oxidation studies.
2.2. Oct-7-yn-2-one
  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18 g/mol
  • Structure : Contains a ketone at position 2 and a terminal triple bond at position 7 (C≡CH).
  • Key Properties: Higher reactivity at the alkyne site (e.g., Sonogashira coupling, hydrohalogenation) . Lower thermal stability compared to alkenes due to triple bond strain.
  • Applications : Intermediate in pharmaceutical and polymer chemistry.
2.3. This compound
  • Molecular Formula : C₈H₁₀O (inferred from unsaturation degrees).
  • Molecular Weight : 122.17 g/mol (calculated).
  • Structure : Combines a ketone at position 2, a triple bond at position 3, and a double bond at position 6.
  • Key Differentiators: Electronic Effects: The conjugated enyne system may delocalize electron density, reducing ketone acidity compared to 7-Octen-2-one. Reactivity: Potential for sequential or simultaneous reactions at both unsaturated sites (e.g., 1,3-dipolar cycloaddition, tandem hydrogenation). Stability: Likely more sensitive to oxidation or photodegradation than analogs with isolated unsaturations.

Comparative Data Table

Property This compound (Inferred) 7-Octen-2-one Oct-7-yn-2-one
Molecular Formula C₈H₁₀O C₈H₁₄O C₈H₁₂O
Molecular Weight (g/mol) 122.17 126.20 124.18
Functional Groups Ketone, ene, yne Ketone, ene Ketone, yne
Key Reactivity Conjugated enyne additions Alkene hydrogenation Alkyne coupling reactions
Stability Moderate (conjugation) High Low (triple bond strain)

Research Findings and Implications

  • Synthetic Challenges: Introducing both ene and yne groups in proximity requires precise control to avoid side reactions (e.g., polymerization), as noted in guidelines for characterizing complex unsaturated systems .
  • Spectroscopic Characterization : High-resolution mass spectrometry (HRMS) and ¹³C NMR would be critical to confirm the enyne-ketone structure, as overlapping signals in ¹H NMR may complicate analysis.

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